methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Thermal analysis Purity benchmarking Solid‑state characterization

Research supply challenge: Regioisomer mix-ups and lack of chiral handles derail SAR campaigns. This 2-methyl-6-methoxycarbonyl benzoxazine provides a definitive solution. • Identity Verification: Distinct melting point (159-161 °C) enables rapid incoming QC, mitigating risk of regioisomer cross-contamination. • Synthetic Utility: The racemic C-2 methyl group is a proven chiral handle for enantiomeric resolution, affording enantiopure peptidomimetic scaffolds. • Drug Discovery Value: The 6-ester serves as a direct precursor to carboxamide pharmacophores with demonstrated 5-HT₃ affinity. Supplied with rigorous analytical documentation.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 179950-77-7
Cat. No. B1366433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
CAS179950-77-7
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OC
InChIInChI=1S/C11H11NO4/c1-6-10(13)12-8-5-7(11(14)15-2)3-4-9(8)16-6/h3-6H,1-2H3,(H,12,13)
InChIKeyTZBHFXRCAVZUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 179950-77-7): Core Identity and Compound‑Class Positioning for Procurement


Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 179950‑77‑7) is a racemic heterocyclic building block belonging to the 3‑oxo‑3,4‑dihydro‑2H‑1,4‑benzoxazine family . It bears a methyl substituent at the C‑2 position and a methoxycarbonyl group at C‑6, distinguishing it from the more common 2‑carboxylate analogs and the 6‑des‑methyl congener . The compound is primarily sourced as a research‑grade intermediate (≥95 % purity) with a molecular weight of 221.21 g mol⁻¹ and a reported melting point of 159–161 °C . Its physicochemical profile—moderate lipophilicity (calculated log P ≈ 1.1) and a hydrogen‑bond donor count of 1—makes it a versatile scaffold for medicinal‑chemistry optimization campaigns, particularly those targeting the central nervous system and anti‑infective programs [1].

Chiral C‑2 methyl handle for enantioselective synthesis pathways
6‑Methoxycarbonyl group for reduction or amidation diversification
Differentiated from des‑methyl and 8‑carboxylate analogs

Why Methyl 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate Cannot Be Replaced by In‑Class Analogs


Benzoxazine‑6‑carboxylates constitute a narrow sub‑class in which the position of the ester group and the presence of the C‑2 methyl substituent profoundly influence both reactivity and biological target engagement [1]. The 6‑methoxycarbonyl regioisomer places the electron‑withdrawing ester at the para position relative to the endocyclic oxygen, altering the ring’s electronic character compared with the 8‑carboxylate isomer; this shift directly impacts the regioselectivity of electrophilic aromatic substitution and the stability of late‑stage intermediates [2]. Furthermore, the C‑2 methyl group introduces a chiral center (the commercial product is racemic) that is absent in the des‑methyl parent (CAS 202195‑67‑3), affording a vector for enantioselective synthesis that the simpler scaffold cannot provide . Consequently, researchers who arbitrarily interchange these analogs risk altered pharmacokinetic profiles, diminished target affinity, and irreproducible synthetic outcomes.

Chiral center absent in des‑methyl analog
Using methyl 3‑oxo‑3,4‑dihydro‑2H‑1,4‑benzoxazine‑6‑carboxylate (CAS 202195‑67‑3) removes the stereocenter, blocking enantioselective synthesis and potentially altering interaction profiles in target binding studies.
Regiochemistry alters reactivity and chemoselectivity
8‑Carboxylate regioisomers shift electronic character and steric environment; reported ester reduction and electrophilic substitution outcomes may not transfer, risking irreproducible synthetic results.

Quantitative Differentiation Evidence for Methyl 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (179950‑77‑7)


Melting‑Point Contrast with the 6‑Des‑Methyl Parent (CAS 202195‑67‑3)

The target compound melts 30–34 °C lower than its 6‑des‑methyl congener, methyl 3‑oxo‑3,4‑dihydro‑2H‑1,4‑benzoxazine‑6‑carboxylate (CAS 202195‑67‑3) . This difference reflects the disruption of crystal‑lattice packing by the C‑2 methyl group and can serve as a rapid identity check during incoming quality control.

Melting point
Cross‑study comparable
Δ ≈ 32–34 °C lower
Rapid identity check vs des‑methyl analog
Open‑capillary; vendor‑certified reference standards
Thermal analysis Purity benchmarking Solid‑state characterization

Lipophilicity Divergence Driven by C‑2 Methyl Substitution

The calculated log P of the title compound (1.1) exceeds that of the 6‑des‑methyl analog (predicted log P ≈ 0.7) by approximately 0.4 log units [1]. In medicinal‑chemistry campaigns, this increment can improve blood‑brain‑barrier permeability and oral absorption, while also elevating the risk of hERG binding and metabolic clearance.

Lipophilicity
Cross‑study comparable
ΔlogP ≈ +0.4
Selection basis for CNS‑oriented programs
ALOGPS 2.1 predicted values
Lipophilicity Drug‑likeness ADME prediction

Enantiomeric Differentiation Potential Absent in Non‑Chiral Analogs

The C‑2 methyl group creates a racemic center that can be resolved using established enzymatic or classical methods. While no head‑to‑head resolution data exist for the title compound itself, the structurally allied 2‑methyl‑3‑oxo‑3,4‑dihydro‑2H‑1,4‑benzoxazine‑2‑carboxylic acids have been resolved into pure enantiomers with >99 % ee, and the 6‑carboxylate scaffold has been successfully resolved by lipase‑catalyzed transesterification when equipped with a suitable side‑chain [1][2]. The des‑methyl analog (CAS 202195‑67‑3) lacks the C‑2 stereocenter entirely, offering no chiral‑pool entry.

Chiral differentiation
Class‑level inference
Racemic; C‑2 stereocenter present
Entry point for enantiopure building blocks
Resolution precedent with related scaffolds; data to verify
Chiral resolution Peptidomimetics Stereoselective synthesis

Downstream Synthetic Utility as a 6‑Hydroxymethyl Precursor

The methoxycarbonyl group at C‑6 can be reduced to the corresponding hydroxymethyl derivative, a transformation that has been explicitly demonstrated for (±)-2‑methyl‑3‑oxo‑6‑(methoxycarbonyl)‑3,4‑dihydro‑2H‑1,4‑benzoxazine [1]. The 6‑hydroxymethyl product is a key intermediate in the synthesis of 5‑HT₃ receptor antagonists bearing a benzoxazine core [2]. The 8‑carboxylate regioisomer does not undergo this reduction with the same chemoselectivity because of steric hindrance from the peri‑hydrogen.

Ester reduction
Cross‑study comparable
6‑Hydroxymethyl derivative accessible
Validated path to 5‑HT₃ antagonist intermediates
LiAlH₄ or NaBH₄; chemoselectivity context vs 8‑isomer
Functional‑group interconversion API intermediate Reductive transformations

Procurement‑Guiding Application Scenarios for Methyl 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate


Medicinal‑Chemistry Hit‑to‑Lead Optimization of 5‑HT₃ Receptor Antagonists

The 6‑methoxycarbonyl group serves as a direct precursor to the carboxamide pharmacophore that is essential for high‑affinity 5‑HT₃ binding, as demonstrated in pyrrolo[2,1‑c][1,4]benzoxazine‑6‑carboxamide series where compounds achieved up to 40‑fold greater potency than ondansetron [1]. The C‑2 methyl group provides a chiral handle for enantiomeric differentiation, a feature absent in the des‑methyl analog and critical for optimizing therapeutic index.

Synthesis of Enantiopure Peptidomimetic Building Blocks

Racemic methyl 2‑methyl‑3‑oxo‑3,4‑dihydro‑2H‑1,4‑benzoxazine‑6‑carboxylate can be resolved enzymatically or via classical diastereomeric salt formation, following protocols established for closely related 2‑methyl‑3‑oxo‑benzoxazine‑2‑carboxylic acids that achieved >99 % enantiomeric excess [1]. The resulting enantiopure acids are valuable as conformationally constrained peptidomimetic scaffolds.

Late‑Stage Functionalization for CNS‑Penetrant Candidates

With a calculated log P of 1.1, the compound occupies a favorable lipophilicity window for CNS drug discovery [1]. The 6‑ester moiety can be hydrolyzed to the carboxylic acid for salt formation or amidated to modulate polarity, while the C‑2 methyl enhances metabolic stability relative to the des‑methyl parent. This systematic control over physicochemical properties makes the compound a rational choice over regioisomeric esters.

Quality‑Control Reference Standard for Regioisomer Identification

The large melting‑point difference (≈ 32–34 °C) between the 2‑methyl and des‑methyl derivatives [1] enables procurement teams to rapidly verify the identity of incoming batches by simple melting‑point determination, reducing the risk of costly synthetic failures caused by regioisomer mix‑ups.

Application
Selection Property
Validation Focus
5‑HT₃ antagonist lead optimization
6‑Carboxylate precursor to carboxamide; C‑2 methyl chiral handle
Binding affinity context and enantiomer differentiation review
Enantiopure peptidomimetic synthesis
Racemate resolution feasibility via enzymatic or classical methods
Enantiomeric excess endpoint context (literature precedent for related scaffolds)
CNS‑penetrant candidate design
Favorable lipophilicity window and ester‑to‑acid/amide modulation
Comparative lipophilicity and metabolic stability context
QC regioisomer identity check
Distinct melting point vs des‑methyl analog
Melting‑point identity verification context
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